1-Butanone, 1-(2-aminophenyl)-

Description

Significance of Aminophenyl Ketones in Contemporary Organic Chemistry

Aminophenyl ketones, and particularly ortho-aminophenyl ketones, are highly valued intermediates in modern organic chemistry. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone moiety, allows for a diverse range of intramolecular and intermolecular reactions. This dual reactivity makes them ideal precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. ontosight.aicdnsciencepub.com

The primary significance of this class of compounds lies in their role as key building blocks for quinoline (B57606) synthesis, most notably through the Friedländer annulation. wikipedia.orgorganic-chemistry.org Quinolines are a prominent heterocyclic motif found in a vast number of biologically active compounds, including antimalarial, anti-inflammatory, and antibacterial agents. organic-chemistry.org Beyond quinolines, aminophenyl ketones are instrumental in constructing other important heterocyclic systems such as quinazolines, acridines, indoles, and benzodiazepines, further highlighting their importance in medicinal chemistry and drug discovery. lookchem.comnih.gov

Structural Classification and Formal Nomenclature of 1-Butanone, 1-(2-aminophenyl)-

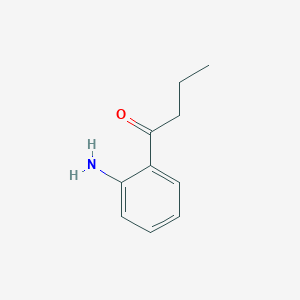

1-Butanone, 1-(2-aminophenyl)- is an aromatic ketone. Its structure consists of a four-carbon butanone chain where the carbonyl group is located at the first carbon (C1). This carbonyl carbon is attached to a phenyl ring at position 1. The phenyl ring is substituted with an amino group (-NH₂) at position 2 (the ortho position relative to the butanoyl group).

The formal nomenclature and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(2-aminophenyl)butan-1-one |

| CAS Number | 2034-40-4 cymitquimica.comarctomsci.com |

| Molecular Formula | C₁₀H₁₃NO nih.govnist.gov |

| Molecular Weight | 163.22 g/mol nist.gov |

| Synonyms | 2'-Aminobutyrophenone, o-Aminobutyrophenone |

Overview of Key Academic Research Trajectories on 1-Butanone, 1-(2-aminophenyl)- and Related Aminophenyl Ketones

Research involving 1-Butanone, 1-(2-aminophenyl)- and its structural relatives is predominantly focused on their synthetic transformations into more complex molecular frameworks. The primary research trajectory is their application in cyclization and condensation reactions to produce heterocyclic systems.

Friedländer Synthesis of Quinolines: The most prominent application is the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to form a quinoline. wikipedia.orgorganic-chemistry.org For 1-Butanone, 1-(2-aminophenyl)- , the internal α-methylene group of the butanoyl chain can react with another carbonyl compound, or the ketone can react with an external active methylene (B1212753) compound. Research in this area often focuses on developing milder and more efficient catalytic systems to improve yields and regioselectivity. Various catalysts, including acids, iodine, and metal salts like neodymium(III) nitrate, have been successfully employed. wikipedia.orgorganic-chemistry.org

Synthesis of Other Heterocycles: Research extends to the synthesis of a variety of other heterocycles. For instance, oxidative cyclization reactions of aminophenyl ketones can lead to the formation of indolinones and other fused systems. nih.gov They are also key precursors for synthesizing acridines and have been used in phosphine-catalyzed annulation reactions to create functionalized indolines. nih.govuniversite-franco-italienne.org

Catalytic Methodologies: A significant portion of modern research is dedicated to the development of novel catalytic methods that utilize aminophenyl ketones as substrates. This includes metal-catalyzed reactions (e.g., using palladium, copper, or gold) that facilitate C-N and C-C bond formation. ontosight.airsc.org For example, rhodium-catalyzed carbonylative cyclization reactions have been explored to synthesize indenones from related precursors. nih.gov These studies aim to enhance reaction efficiency, reduce waste, and broaden the scope of accessible molecular structures under environmentally benign conditions. researchgate.net

The table below summarizes selected research findings on the synthesis of quinolines using 2-aminoaryl ketones, illustrating typical reaction conditions and outcomes.

| 2-Aminoaryl Ketone | Reagent | Catalyst / Conditions | Product | Yield | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | HCl, Water, 90°C | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | Good | researchgate.net |

| 2-Aminophenyl methyl ketone | Ethyl acetoacetate | Nd(NO₃)₃·6H₂O, Ethanol, RT | Ethyl 4-methyl-2-quinolinecarboxylate | 94% | organic-chemistry.org |

| 2-Aminobenzophenone | Pentan-2,3-dione | Polyphosphoric acid, 90°C | 1-(4-Phenylquinolin-2-yl)propan-1-one | 82% | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYDSJVZCGXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509330, DTXSID201310832 | |

| Record name | 2-Amino-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67323-52-8, 2034-40-4 | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67323-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1-PHENYL-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC87ZB4ELT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Butanone, 1 2 Aminophenyl and Its Derivatives

Direct Synthetic Routes and Optimization

The direct synthesis of 1-Butanone, 1-(2-aminophenyl)- and its derivatives often involves strategic acylation and alkylation reactions. The primary challenge lies in achieving regioselectivity, particularly the ortho-substitution on the aniline (B41778) ring.

Acylation and Alkylation Reactions for Carbonyl and Alkyl Chain Incorporation

The introduction of the butanoyl group onto an aniline ring is a critical step in the synthesis of 1-Butanone, 1-(2-aminophenyl)-. The classical Friedel-Crafts acylation, while a common method for synthesizing aryl ketones, presents significant challenges with aniline substrates. The amino group of aniline is a strong Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This coordination can also lead to N-acylation as a major side product.

To circumvent these issues, alternative strategies are employed. One such method is the Sugasawa reaction , which allows for the ortho-acylation of unprotected anilines. This reaction typically involves the use of a nitrile as the acylating agent in the presence of a Lewis acid like boron trichloride (B1173362) (BCl₃) and a protic acid. For the synthesis of 1-Butanone, 1-(2-aminophenyl)-, butyronitrile (B89842) would be the reagent of choice.

Once the o-aminophenyl ketone core is established, further derivatization can be achieved through alkylation reactions. These can be targeted at either the amino group or the α-carbon of the ketone, depending on the desired final product and the reaction conditions employed.

Table 1: Comparison of Acylation Methods for Anilines

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Butanoyl chloride, AlCl₃ | Readily available reagents | Poor reactivity with anilines, N-acylation side products, catalyst deactivation |

| Sugasawa Reaction | Butyronitrile, BCl₃, HCl | Direct ortho-acylation of unprotected anilines | Requires stoichiometric use of Lewis acid |

Regiospecific Preparation of o-Aminophenyl Ketones from Aniline and Borontrihalides

Boron trihalides, particularly boron trichloride (BCl₃), play a crucial role in directing the regioselective acylation of anilines to the ortho position. The mechanism involves the initial formation of a complex between the aniline and the boron trihalide. This complexation serves two purposes: it protects the amino group from direct acylation and it activates the aromatic ring for electrophilic substitution, with a strong preference for the ortho position.

The reaction of aniline with a nitrile, such as butyronitrile, in the presence of BCl₃ leads to the formation of an intermediate which, upon hydrolysis, yields the desired o-aminophenyl ketone. This method offers a direct and regioselective route to compounds like 1-Butanone, 1-(2-aminophenyl)- from simple starting materials.

Modern advancements in C-H activation and borylation reactions also provide pathways to ortho-functionalized anilines. For instance, iridium-catalyzed C-H borylation of anilines can selectively introduce a boryl group at the ortho position. nih.govnih.gov This borylated aniline can then undergo palladium-catalyzed cross-coupling reactions with an appropriate acylating agent to furnish the o-aminophenyl ketone. While a multi-step process, it offers high regioselectivity and functional group tolerance.

Cyclization and Annulation Strategies Utilizing the 1-(2-aminophenyl)butanone Core

The bifunctional nature of 1-(2-aminophenyl)butanone, possessing both a nucleophilic amino group and an electrophilic carbonyl group in an ortho relationship, makes it an ideal precursor for a variety of cyclization and annulation reactions to construct heterocyclic frameworks.

Vilsmeier-Haack Cyclization in the Synthesis of Functionalized Quinolines

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds and can also be employed to construct heterocyclic systems. thieme-connect.comnih.govbohrium.comechemcom.comorientjchem.orgresearchgate.netnih.govchemijournal.comchemijournal.com While the direct Vilsmeier-Haack cyclization of 1-(2-aminophenyl)butanone is not the most common application, a related approach starting from the corresponding acetanilide (B955) is well-established for the synthesis of 2-chloro-3-formylquinolines. thieme-connect.comnih.govbohrium.comechemcom.comorientjchem.org

In a hypothetical application to the 1-(2-aminophenyl)butanone core, the amino group would first be protected, for instance, as an acetamide. Treatment of the resulting N-(2-butanoylphenyl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would lead to an intramolecular cyclization. The reaction proceeds through the formation of a highly electrophilic chloroiminium ion which attacks the aromatic ring. Subsequent transformations would yield a functionalized quinoline (B57606) derivative. The nature of the alkyl chain on the butanone moiety would influence the substitution pattern on the resulting quinoline ring.

Annulation Reactions with Highly Reactive Intermediates, such as Benzyne (B1209423), for Acridine (B1665455) Synthesis

The reaction of 2-aminophenyl ketones with benzyne, a highly reactive intermediate, provides a direct route to the synthesis of acridines. nii.ac.jp Benzyne can be generated in situ from various precursors, such as 2-(trimethylsilyl)phenyl triflate, in the presence of a fluoride (B91410) source.

The reaction of 1-(2-aminophenyl)butanone with benzyne is proposed to proceed via a nucleophilic attack of the amino group on one of the carbons of the benzyne triple bond. This is followed by an intramolecular cyclization where the newly formed aryl anion attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic acridine ring system. This methodology allows for the synthesis of 9-substituted acridines, where the substituent at the 9-position is derived from the alkyl chain of the starting ketone. In the case of 1-(2-aminophenyl)butanone, this would lead to the formation of 9-propylacridine. nii.ac.jp

Table 2: Synthesis of 9-Substituted Acridines from 2-Aminophenyl Ketones and Benzyne nii.ac.jp

| 2-Aminophenyl Ketone | Benzyne Precursor | Product | Yield (%) |

|---|---|---|---|

| 2-Aminoacetophenone (B1585202) | 2-(Trimethylsilyl)phenyl triflate | 9-Methylacridine | 82 |

| 2-Aminobenzophenone | 2-(Trimethylsilyl)phenyl triflate | 9-Phenylacridine | 89 |

| 1-(2-Aminophenyl)propan-1-one | 2-(Trimethylsilyl)phenyl triflate | 9-Ethylacridine | 85 |

Friedländer Annulation Reactions for Polysubstituted Quinoline Frameworks

The Friedländer annulation is one of the most classic and versatile methods for the synthesis of quinolines. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.orgalfa-chemistry.com 1-Butanone, 1-(2-aminophenyl)- is an ideal substrate for this reaction, serving as the 2-aminoaryl ketone component.

The reaction can be catalyzed by either acids or bases. alfa-chemistry.com The mechanism generally involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org By varying the carbonyl compound that reacts with 1-(2-aminophenyl)butanone, a wide variety of polysubstituted quinolines can be synthesized. For example, reaction with a β-ketoester would yield a quinoline with an ester substituent, while reaction with a 1,3-diketone would result in a quinoline with an acetyl group. This flexibility makes the Friedländer annulation a powerful tool for generating libraries of quinoline derivatives for various applications. nih.gov

Table 3: Examples of Friedländer Annulation with o-Aminoaryl Ketones

| o-Aminoaryl Ketone | α-Methylene Carbonyl Compound | Catalyst | Product Type |

|---|---|---|---|

| 2-Aminoacetophenone | Ethyl acetoacetate | Acid or Base | 2-Methyl-4-hydroxyquinoline-3-carboxylate |

| 2-Aminobenzophenone | Cyclohexanone | Acid | Tetrahydroacridine derivative |

| 1-(2-Aminophenyl)butanone | Acetylacetone | Base | 3-Acetyl-2-methyl-4-propylquinoline |

Relay Gold(I)/Brønsted Acid Catalysis for Cyclopenta[b]indole (B15071945) Ring Systems

An efficient strategy for the synthesis of polysubstituted cyclopenta[b]indoles utilizes a relay catalytic system involving both a gold(I) complex and a Brønsted acid. This one-pot cascade reaction has been developed for the cyclization of substrates derived from o-aminophenyl ketones, such as 1-(2-aminophenyl)pent-4-en-2-ynols and 1-(2-aminophenyl)prop-2-ynols.

The reaction mechanism initiates with a gold(I)-catalyzed intramolecular hydroamination of the alkyne, which forms an indole (B1671886) intermediate. This is followed by a Brønsted acid-catalyzed Nazarov-type cyclization of the resulting dienyl system to construct the five-membered ring, yielding the cyclopenta[b]indole scaffold. mdpi.comorganic-chemistry.org This dual catalytic approach is advantageous as it allows for the sequential activation of different parts of the molecule under compatible conditions, leading to complex products from relatively simple starting materials. organic-chemistry.orgmdpi.com The versatility of this method has been demonstrated in the synthesis of various polyfunctionalized cyclopenta[b]indoles, including unprecedented pentacyclic indoles and indole-steroidal hybrids. mdpi.comorganic-chemistry.org

Table 1: Examples of Relay Gold(I)/Brønsted Acid Catalysis for Cyclopenta[b]indole Synthesis

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 1-(2-aminophenyl)pent-4-en-2-ynols | Gold(I) / Brønsted Acid | Polyfunctionalized Cyclopenta[b]indoles | mdpi.comorganic-chemistry.org |

| 1-(2-aminophenyl)prop-2-ynols | Au(I) / Brønsted Acid | Polysubstituted Cyclopentannulated Indoles | organic-chemistry.orgmdpi.com |

Rearrangement-Based Approaches for Benzimidazol(on)es and Quinoxalin(on)es

Rearrangement reactions provide a powerful tool for the synthesis of benzimidazoles and related heterocycles from quinoxaline (B1680401) precursors. While not a direct conversion of 1-butanone, 1-(2-aminophenyl)-, this strategy is relevant for its derivatives, particularly those that can be converted to o-phenylenediamine (B120857) structures. The core of this approach involves the transformation of a quinoxaline or quinoxalinone ring system into a benzimidazole (B57391) or benzimidazolone scaffold. colab.ws

These rearrangements are often initiated by nucleophilic attack, leading to ring-opening of the quinoxaline system followed by recyclization to form the thermodynamically more stable benzimidazole ring. nih.gov This methodology has been explored for the synthesis of various biheterocyclic compounds, demonstrating its scope and applicability. colab.ws The synthesis of the benzimidazole ring itself is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to effectively catalyze the reaction between o-phenylenediamine and various aldehydes to yield 2-substituted benzimidazoles under ambient conditions.

Table 2: Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamine

| Reagents | Catalyst / Conditions | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine, Aldehyde | Au/TiO2, CHCl3:MeOH, 25°C | 2-Substituted Benzimidazole | |

| o-Phenylenediamine, Formic Acid | Reflux, then NaOH | Benzimidazole | |

| o-Phenylenediamine, Aromatic Aldehyde | NH4Cl, CHCl3, Room Temp. | 2-Aryl Benzimidazole |

Dehydrohalogenation Pathways to Form Cycloalkyl o-Aminophenyl Ketones

The synthesis of o-aminophenyl ketones can be achieved through nucleophilic substitution reactions involving anilines and α-haloketones. This pathway, while not strictly a dehydrohalogenation of the final product, involves the removal of a hydrogen halide during the reaction process. In this approach, a substituted aniline reacts with an α-halocycloalkanone. The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of the ketone, displacing the halide.

A proposed mechanism for the monoalkylation of primary anilines with α-haloketones involves an initial attack by the amine on the carbonyl carbon, followed by an intramolecular displacement of the halogen. This pathway proceeds through a bridged transition state, which is less favorable for the secondary amine product, thus preventing dialkylation. The resulting α-anilinoketone is a derivative of a cycloalkyl o-aminophenyl ketone. This method is a versatile route for preparing α-amino ketones from readily available starting materials. colab.ws

Intramolecular [2π + 2π] Cycloadditions Catalyzed by Transition Metals (e.g., Cobalt)

Intramolecular [2π + 2π] cycloadditions represent a modern and efficient method for constructing strained four-membered rings fused to other cyclic systems. For derivatives of 1-butanone, 1-(2-aminophenyl)-, this strategy can be employed by tethering an olefin to the nitrogen atom or another suitable position on the molecule. The resulting substrate can then undergo an intramolecular cycloaddition to yield complex polycyclic indoline (B122111) derivatives.

While photocatalysis is a common approach for these transformations, transition metals like cobalt can also play a crucial role in catalyzing such cycloisomerization reactions. For instance, cobalt-catalyzed cross-dehydrogenative coupling has been used for the synthesis of indoles from ortho-alkenylanilines. These methods are valued for their ability to rapidly build molecular complexity and provide access to novel chemical scaffolds that are of interest in medicinal chemistry. The reaction proceeds under mild conditions and can tolerate a variety of functional groups.

Derivatization and Functionalization of 1-(2-aminophenyl)butanone

Condensation Reactions with Carbonyl Compounds to Form Hydrazone Derivatives

The ketone moiety of 1-(2-aminophenyl)butanone is susceptible to condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N-NH- linkage characteristic of a hydrazone.

This transformation is a fundamental reaction in organic chemistry for the derivatization of ketones and aldehydes. The reaction is typically catalyzed by a small amount of acid. A wide variety of substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) can be used, leading to a diverse range of hydrazone derivatives. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent ketone. The Wolff-Kishner reduction, which converts a ketone to an alkane, proceeds through a hydrazone intermediate.

Table 3: General Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-(2-aminophenyl)butanone | Hydrazine (H2NNH2) | 1-(2-aminophenyl)butan-1-one hydrazone | Condensation |

| 1-(2-aminophenyl)butanone | Phenylhydrazine | 1-(2-aminophenyl)butan-1-one phenylhydrazone | Condensation |

| 1-(2-aminophenyl)butanone | N,N-Dimethylhydrazine | 1-(2-aminophenyl)butan-1-one N,N-dimethylhydrazone | Condensation |

N-Acylation and N-Protection Strategies

The primary amino group of 1-(2-aminophenyl)butanone provides a handle for various derivatization reactions, including N-acylation and the introduction of protecting groups. N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, yields the corresponding amides. This functionalization is crucial for modifying the electronic and steric properties of the molecule and for building more complex structures.

In multi-step syntheses, it is often necessary to protect the nucleophilic amino group to prevent unwanted side reactions. Common nitrogen protecting groups include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the conditions required for its eventual removal. For example, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. These strategies are fundamental in the synthesis of complex molecules derived from α-amino ketones.

Table 4: Common Nitrogen Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Reagent Example | Deprotection Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Transformations Involving the Keto and Amine Groups for Diverse Heterocycles

The bifunctional nature of 1-(2-aminophenyl)-1-butanone and its analogs, such as 2-aminoacetophenone and 2-aminobenzophenone, makes them ideal precursors for the synthesis of fused heterocyclic compounds. The simultaneous presence of a nucleophilic amine and an electrophilic ketone facilitates cyclocondensation reactions with various substrates to construct nitrogen-containing ring systems.

A paramount example of this reactivity is the Friedländer annulation, a classical and straightforward method for synthesizing quinoline derivatives. organic-chemistry.orgjk-sci.comfly-chem.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group, which acts as the second component. organic-chemistry.orgalfa-chemistry.com The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring. alfa-chemistry.comwikipedia.orgnih.gov

The versatility of the Friedländer synthesis allows for the creation of a diverse library of substituted quinolines by varying the α-methylene carbonyl partner. For instance, the reaction of 2-aminoaryl ketones with other ketones (both cyclic and acyclic), 1,3-diketones, or β-ketoesters leads to polysubstituted quinoline products. researchgate.netnih.govnih.gov In reactions with symmetrical 1,3-diketones like pentane-2,4-dione, a single quinoline product is formed. nih.gov However, using unsymmetrical diketones or β-ketoesters can introduce regiochemical considerations, potentially leading to the formation of regioisomers depending on which carbonyl group preferentially reacts with the amine. nih.gov

Beyond the standard Friedländer reaction, related strategies have been developed. One such method involves the Brønsted acid-promoted reaction of β-(2-aminophenyl)-α,β-ynones with cyclic α-methylene carbonyl compounds, which proceeds through a sequential amination, annulation, and aromatization cascade to furnish polycyclic quinolines. doi.org Another approach involves the reaction of 2-amino acetophenones with aroyl chlorides to form an intermediate amide, which can then be cyclized to synthesize 2-aryl-4-quinolones. mdpi.com

Table 1: Examples of Heterocycle Synthesis from 2-Aminoaryl Ketone Scaffolds

| 2-Aminoaryl Ketone Derivative | Co-reactant | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 1-(2-aminophenyl)-1-butanone | α-Methylene Ketone (e.g., Acetone) | Substituted Quinoline | Friedländer Annulation |

| 2-Aminobenzophenone | Cyclic Ketone (e.g., 1-acetyl-piperidin-4-one) | Polycyclic Quinoline | Friedländer Annulation researchgate.net |

| 1-(2-aminophenyl)-3-arylprop-2-en-1-one | 1,3-Diketone (e.g., Pentane-2,4-dione) | 4-Styrylquinoline | Cyclocondensation nih.gov |

| β-(2-aminophenyl)-α,β-ynone | Cyclic α-Methylene Carbonyl | Polycyclic Quinoline | Sequential Amination/Annulation doi.org |

| 2-Aminoacetophenone | Aroyl Chloride | 2-Aryl-4-quinolone | Amidation followed by Cyclization mdpi.com |

Green Chemistry and Sustainable Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing heterocycles from 2-aminoaryl ketones. sphinxsai.com These approaches aim to reduce reaction times, minimize waste, use less hazardous substances, and improve energy efficiency compared to traditional methods that often require high temperatures and long reaction times. nih.govsphinxsai.com

Micellar catalysis is a green chemistry technique that utilizes surfactants in water to form micelles, which can act as nanoreactors to promote organic reactions. This method can enhance reaction rates and allow for reactions to be conducted in environmentally benign aqueous media. However, based on available literature, the specific application of micellar catalysis for the synthesis of quinolines or other heterocycles directly from 1-Butanone, 1-(2-aminophenyl)- or its close analogs via reactions like the Friedländer synthesis is not extensively documented.

Microwave-assisted organic synthesis has emerged as a powerful and widely adopted green technology for the rapid and efficient construction of heterocyclic scaffolds. sphinxsai.comnih.govmonash.edu For the synthesis of quinolines from 2-aminoaryl ketones, microwave irradiation has demonstrated significant advantages over conventional heating methods. rsc.orgmdpi.com

The primary benefits of using microwave heating include a dramatic reduction in reaction times, often from many hours to mere minutes, along with significant improvements in product yields. researchgate.netnih.govmonash.edu This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. sphinxsai.com

Several studies have successfully applied this technology to the Friedländer synthesis. A notable example is the reaction of 2-aminophenyl ketones with cyclic or acyclic ketones, which can be completed in approximately 5 minutes in excellent yield when irradiated at 160 °C in neat acetic acid, which serves as both the solvent and catalyst. researchgate.netnih.gov In contrast, the same reaction under conventional heating is often sluggish and gives poor yields. nih.gov

The synergy between microwave irradiation and various catalytic systems has been explored to further enhance the sustainability of these protocols. These include:

Solvent-free conditions using ionic liquids such as [Bmim]HSO4 as a catalyst, which provides a green and efficient method for quinoline synthesis. benthamdirect.com

Solid-supported catalysts , such as 3-(N-morpholino)propanesulfonic acid (MOPS) on alumina (B75360) or the reusable solid acid catalyst Nafion NR50, have been effectively used under microwave irradiation. eurekaselect.commdpi.com These catalysts offer advantages like rapid reactant activation, near-neutral pH conditions, and ease of separation and recycling. nih.goveurekaselect.com

These microwave-assisted protocols highlight a significant advancement in the sustainable synthesis of quinoline derivatives, offering rapid, high-yielding, and often solvent-minimized routes to these important heterocyclic structures. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone + 1-Acetyl-piperidin-4-one | Acetic Acid, Conventional Heating | Several Days | Very Poor | researchgate.netnih.gov |

| 2-Aminobenzophenone + 1-Acetyl-piperidin-4-one | Acetic Acid, Microwave (160 °C) | 5 minutes | Excellent | researchgate.netnih.gov |

| 2-Aminoaryl Ketones + Carbonyl Compounds | [Bmim]HSO4, Solvent-free, Microwave | Not Specified | High | benthamdirect.com |

| 2-Aminoaryl Ketones + α-Methylene Carbonyls | MOPS/Al2O3, Microwave | Not Specified | High | eurekaselect.com |

| 2-Aminoaryl Ketones + α-Methylene Carbonyls | Nafion NR50, Ethanol, Microwave | Not Specified | Good | mdpi.com |

Chemical Reactivity and Transformation Pathways of 1 Butanone, 1 2 Aminophenyl

Reactivity of the Carbonyl Group: Nucleophilic Addition and Condensation Reactions

The carbonyl group in 1-Butanone, 1-(2-aminophenyl)- is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to a wide array of organic transformations.

Nucleophilic Addition:

Nucleophilic addition is a characteristic reaction of carbonyl compounds. wikipedia.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product.

In the case of 1-Butanone, 1-(2-aminophenyl)-, this can be generalized as:

Nu⁻ + C₄H₉C(=O)C₆H₄NH₂ → C₄H₉C(O⁻)(Nu)C₆H₄NH₂

C₄H₉C(O⁻)(Nu)C₆H₄NH₂ + H⁺ → C₄H₉C(OH)(Nu)C₆H₄NH₂

Common nucleophiles that can participate in this reaction include organometallic reagents (like Grignard reagents), hydrides, and carbanions. The presence of the ortho-amino group can potentially influence the stereochemical outcome of these additions, especially in the presence of chelating agents.

Condensation Reactions:

Condensation reactions of the carbonyl group in 1-Butanone, 1-(2-aminophenyl)- with primary amines and their derivatives lead to the formation of imines (Schiff bases). These reactions are typically acid-catalyzed and proceed through a carbinolamine intermediate which then dehydrates to form the C=N double bond. youtube.com

For instance, the reaction with a generic primary amine (R-NH₂) can be depicted as:

C₄H₉C(=O)C₆H₄NH₂ + R-NH₂ ⇌ C₄H₉C(OH)(NHR)C₆H₄NH₂

C₄H₉C(OH)(NHR)C₆H₄NH₂ → C₄H₉C(=NR)C₆H₄NH₂ + H₂O

The intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen can influence the reactivity of the carbonyl group in these reactions.

| Reaction Type | Reactant | Product Type | General Conditions |

| Nucleophilic Addition | Grignard Reagent (R'MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Nucleophilic Addition | Hydride (e.g., NaBH₄) | Secondary Alcohol | Protic solvent (e.g., ethanol) |

| Condensation | Primary Amine (R'NH₂) | Imine (Schiff Base) | Acidic catalysis, removal of water |

| Condensation | Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Condensation | Hydrazine (B178648) (NH₂NH₂) | Hydrazone | Mildly acidic conditions |

Reactivity of the ortho-Amino Group: Electrophilic Aromatic Substitution and Cyclization Precursors

The amino group, being an activating and ortho-, para-directing group, significantly influences the reactivity of the aromatic ring towards electrophilic substitution. However, its primary importance in the context of 1-Butanone, 1-(2-aminophenyl)- lies in its role as a nucleophile, particularly in intramolecular cyclization reactions.

Electrophilic Aromatic Substitution:

While the amino group strongly activates the ring towards electrophiles, the presence of the deactivating butyryl group at the ortho position can lead to a complex substitution pattern. Steric hindrance from the butyryl group might direct incoming electrophiles to the para position relative to the amino group. However, under acidic conditions, protonation of the amino group to form an ammonium (B1175870) salt would convert it into a deactivating, meta-directing group.

Precursor for Cyclization:

The nucleophilic character of the ortho-amino group is pivotal for its role as a precursor in the synthesis of various heterocyclic systems. The nitrogen atom can attack the carbonyl carbon or a derivative thereof in an intramolecular fashion, leading to the formation of five- or six-membered rings. This reactivity is the foundation for the synthesis of quinolines, indoles, and other related heterocycles. For example, in the Friedländer annulation, an o-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl to form a quinoline (B57606). nih.gov

| Reaction Type | Reagent | Product Type | Key Feature |

| Electrophilic Halogenation | Br₂ | Brominated aromatic ring | Position of substitution depends on conditions |

| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring | Protonation of amino group deactivates the ring |

| Friedländer Annulation | α-Methylene carbonyl compound | Substituted quinoline | Formation of a new six-membered heterocyclic ring |

| Combes Quinoline Synthesis | β-Diketone | Substituted quinoline | Acid-catalyzed cyclization |

Cascade and Tandem Reactions Facilitated by the Vicinal Functional Groups

The proximate positioning of the amino and carbonyl groups in 1-Butanone, 1-(2-aminophenyl)- facilitates a variety of cascade and tandem reactions, where multiple bond-forming events occur in a single pot. nih.govrsc.org These reactions are highly efficient and lead to the rapid construction of complex molecular architectures.

A notable example is the synthesis of quinolines from o-aminoaryl ketones and alkynes. This transformation can proceed through a cascade of reactions including nucleophilic addition of the amino group to the alkyne, followed by cyclization and aromatization. The specific pathway and the final product can be influenced by the reaction conditions and the nature of the substituents on the reactants.

Another example involves multicomponent reactions where 1-Butanone, 1-(2-aminophenyl)-, an aldehyde, and a source of nitrogen (like ammonium acetate) can react in a single step to produce highly substituted quinazolines. nih.gov

| Reaction Name/Type | Reactants | Product | Key Transformation |

| Aza-Michael/Aldol (B89426) Cascade | α,β-Unsaturated aldehyde | Tetrahydroquinoline derivative | Intramolecular Michael addition followed by aldol condensation |

| Multicomponent Quinazoline Synthesis | Aldehyde, Ammonium Acetate | Substituted Quinazoline | Formation of two new rings in one pot |

| Tandem Cyclization/Aromatization | Alkynes | Substituted Quinoline | Sequential nucleophilic addition, cyclization, and oxidation |

Catalytic Activation and Directed Reactivity

The reactivity of 1-Butanone, 1-(2-aminophenyl)- can be significantly enhanced and controlled through the use of catalysts. Both acid and metal catalysts play crucial roles in directing the reaction pathways towards desired products.

Acid catalysis is frequently employed to promote cyclization reactions involving 1-Butanone, 1-(2-aminophenyl)-. rsc.org Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack by the ortho-amino group. This is a key step in several named reactions for the synthesis of quinolines, such as the Combes and Friedländer syntheses.

Furthermore, acid catalysis can facilitate rearrangement reactions. For instance, in the presence of a strong acid, the initial cyclization product might undergo further transformations, such as dehydration or skeletal rearrangements, to yield more stable aromatic systems.

Transition metal catalysis offers a powerful tool for the activation and functionalization of 1-Butanone, 1-(2-aminophenyl)-. nih.govmdpi.com Various metals, including palladium, copper, iron, and rhodium, can catalyze a range of transformations.

Palladium-catalyzed reactions , for example, can be used for cross-coupling reactions to introduce substituents at the aromatic ring or for the synthesis of o-aminobenzophenones via direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.com The choice of ligands in these reactions is crucial as it can influence the catalyst's activity, selectivity, and stability.

Copper-catalyzed reactions are also widely used, for instance, in the synthesis of quinazolines from 2-aminobenzophenones and various nitrogen sources. mdpi.comfrontiersin.org The ligand can play a significant role in stabilizing the copper catalyst and modulating its reactivity. For example, the use of specific ligands can enable reactions to proceed under milder conditions or with higher yields.

Iron and other earth-abundant metals are gaining increasing attention as catalysts for these transformations due to their lower cost and toxicity compared to precious metals. nih.gov These metals can catalyze dehydrogenative coupling reactions and other cyclization processes.

The effect of the ligand is paramount in metal-mediated transformations. Ligands can influence the reaction outcome by:

Modifying the electronic properties of the metal center.

Altering the steric environment around the metal.

Stabilizing reactive intermediates.

Facilitating specific elementary steps in the catalytic cycle, such as oxidative addition or reductive elimination.

| Catalyst System | Reaction Type | Product | Role of Ligand |

| Pd(OAc)₂ / Ligand | Cross-coupling | Substituted aniline (B41778) | Control selectivity and catalyst stability |

| CuI / Ligand | Ullmann Condensation | N-Aryl derivative | Enhance reaction rate and yield |

| FeCl₂ / Ligand | Dehydrogenative Coupling | Quinazoline | Stabilize the active catalytic species |

| Rh(I) / Chiral Ligand | Asymmetric Hydrogenation | Chiral secondary alcohol | Induce enantioselectivity |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Butanone, 1 2 Aminophenyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a detailed picture of atomic connectivity can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Functional Group Probing

The ¹H NMR spectrum of 1-Butanone, 1-(2-aminophenyl)- is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carbonyl group (-C=O), leading to a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The amino group protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The aliphatic protons of the butyl chain will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is characteristically found at the downfield end of the spectrum (around 200 ppm). The aromatic carbons will appear in the range of approximately 115-150 ppm, with their specific shifts influenced by the amino and acyl substituents. The aliphatic carbons of the butyl chain will resonate at the upfield end of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 1-Butanone, 1-(2-aminophenyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.6 - 7.8 | Multiplet | - |

| -NH₂ | 4.0 - 5.0 (broad) | Singlet | - |

| -CH₂- (alpha to C=O) | 2.9 | Triplet | ~7.2 |

| -CH₂- | 1.7 | Sextet | ~7.4 |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Butanone, 1-(2-aminophenyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~200 |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C=O | ~120 |

| -CH₂- (alpha to C=O) | ~40 |

| -CH₂- | ~18 |

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-Butanone, 1-(2-aminophenyl)-, COSY would show correlations between the adjacent methylene and methyl protons of the butyl chain, confirming their sequence. It would also help in untangling the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon in the molecule by linking the proton and carbon chemical shifts.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming the molecular formula of 1-Butanone, 1-(2-aminophenyl)- as C₁₀H₁₃NO. This is a critical step in the identification of a new or synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of 1-Butanone, 1-(2-aminophenyl)-. The gas chromatogram would show a single peak for a pure sample, and the retention time is a characteristic property of the compound under specific GC conditions. The mass spectrometer provides the mass spectrum of the compound as it elutes from the GC column, confirming its identity. Common fragmentation patterns for butyrophenones include alpha-cleavage (loss of the propyl group) and the McLafferty rearrangement. libretexts.org

Table 3: Expected Key Mass Spectrometry Fragments for 1-Butanone, 1-(2-aminophenyl)-

| m/z | Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion |

| 120 | [C₈H₁₀N]⁺ | Loss of a propyl radical (alpha-cleavage) |

| 134 | [C₈H₈NO]⁺ | McLafferty rearrangement (loss of propene) |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly IR and FT-IR, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

For 1-Butanone, 1-(2-aminophenyl)-, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ketone, the C-N bond, and the aromatic C-H and C=C bonds. The position and appearance of the N-H stretching vibrations can indicate the extent of hydrogen bonding. The carbonyl stretching frequency is sensitive to its electronic environment.

Table 4: Characteristic IR/FT-IR Absorption Bands for 1-Butanone, 1-(2-aminophenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, two bands |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (ketone) | Stretch | 1660 - 1685 | Strong |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium, multiple bands |

| C-N | Stretch | 1250 - 1350 | Medium |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of 1-Butanone, 1-(2-aminophenyl)-. Each method offers unique and complementary information, allowing for a confident and detailed assignment of its chemical structure.

Ultrafast Spectroscopic Methods for Probing Excited-State Dynamics and Structural Reorganizations

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating the fleeting events that occur in molecules after they absorb light. dmphotonics.comnd.edu These methods allow researchers to track the flow of energy and the changes in molecular structure on timescales as short as femtoseconds (10-15 seconds). nd.edu For a molecule like 1-Butanone, 1-(2-aminophenyl)-, the presence of both a carbonyl group (a proton acceptor) and an amino group (a proton donor) in close proximity suggests the possibility of excited-state intramolecular proton transfer (ESIPT). researchgate.netbohrium.comnih.gov

Upon photoexcitation, the acidity of the amino group and the basicity of the carbonyl group can increase, facilitating the transfer of a proton from the nitrogen to the oxygen atom. nih.gov This process leads to the formation of a transient tautomeric species with distinct electronic and structural properties. Ultrafast spectroscopy can monitor the appearance of new absorption or emission bands corresponding to this tautomer, providing direct evidence for the ESIPT process. uni-muenchen.de

The dynamics of this proton transfer are often coupled with other ultrafast processes, such as vibrational relaxation and solvent reorganization. The time constants for these events can be extracted from the analysis of the transient spectral data, offering a detailed picture of the reaction pathway. For instance, in similar aminophenyl systems, ESIPT has been observed to occur on the sub-picosecond timescale. nih.gov

Table 1: Representative Transient Absorption Data for a Hypothetical ESIPT Process in 1-Butanone, 1-(2-aminophenyl)-

| Time Delay (ps) | Wavelength (nm) | ΔA (Arbitrary Units) | Assignment |

| 0.1 | 450 | -0.8 | Ground-state bleach |

| 0.1 | 550 | 0.5 | Excited-state absorption (enol form) |

| 1.0 | 550 | 0.2 | Decay of enol form |

| 1.0 | 650 | 0.6 | Rise of keto (tautomer) form |

| 100 | 650 | 0.1 | Decay of keto form |

Note: This table is illustrative and based on typical data for ESIPT in related compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, known as paramagnetic species or radicals. washington.educardiff.ac.uk While 1-Butanone, 1-(2-aminophenyl)- is not a radical in its ground state, paramagnetic intermediates can be generated through various processes such as photochemical reactions or redox chemistry.

For example, photoinduced electron transfer from the aminophenyl moiety to a suitable acceptor could lead to the formation of a radical cation of 1-Butanone, 1-(2-aminophenyl)-. Alternatively, one-electron reduction of the carbonyl group could produce a radical anion. EPR spectroscopy can provide invaluable information about the electronic structure and environment of these transient radical species. cardiff.ac.uk

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., 1H, 14N) within the radical, and the resulting splitting pattern in the EPR spectrum can be used to map the distribution of the unpaired electron's spin density over the molecule. This allows for the precise identification of the atoms where the unpaired electron is localized, offering critical insights into the structure of the paramagnetic intermediate. washington.edu

Table 2: Hypothetical EPR Hyperfine Coupling Constants for the Radical Cation of 1-Butanone, 1-(2-aminophenyl)-

| Nucleus | Hyperfine Coupling Constant (Gauss) |

| N-H | 7.5 |

| ortho-H (ring) | 4.2 |

| meta-H (ring) | 1.8 |

| para-H (ring) | 6.1 |

| α-CH2 | 2.5 |

Note: This table presents hypothetical data to illustrate the type of information obtainable from EPR spectroscopy.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures (if available for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for 1-Butanone, 1-(2-aminophenyl)- itself may not be readily available, the study of its derivatives can provide significant insights into its molecular and supramolecular structure. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, scientists can construct a detailed model of the molecule's conformation, including bond lengths, bond angles, and torsional angles. nih.gov For derivatives of 1-Butanone, 1-(2-aminophenyl)-, X-ray crystallography could reveal the planarity of the aminophenyl and butanone moieties and the preferred orientation of the butyl chain.

Furthermore, crystallographic studies illuminate the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonds (e.g., between the amino group of one molecule and the carbonyl group of another), van der Waals forces, and π-π stacking interactions between the aromatic rings. Understanding these supramolecular arrangements is crucial for comprehending the material's bulk properties. In related aminophenyl structures, the formation of hydrogen-bonded dimers or chains is a common motif. researchgate.net

Table 3: Selected Crystallographic Data for a Hypothetical Derivative of 1-Butanone, 1-(2-aminophenyl)-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| C-N Bond Length (Å) | 1.38 |

| C=O Bond Length (Å) | 1.23 |

| N-H···O Hydrogen Bond Distance (Å) | 2.95 |

Note: This table contains representative crystallographic data for illustrative purposes.

Theoretical and Computational Investigations of 1 Butanone, 1 2 Aminophenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. researchgate.net For molecules like 2'-aminoacetophenone (B46740), DFT calculations consistently predict a planar conformation as the most stable structure. aip.org This planarity is a direct consequence of a strong intramolecular hydrogen bond formed between one of the hydrogen atoms of the amino group (-NH₂) and the oxygen atom of the carbonyl group (C=O). This interaction creates a stable six-membered ring system. aip.org

This resonance-assisted hydrogen bond (RAHB) significantly influences the molecule's geometry, leading to a bicyclic-like aromatic structure. aip.org Geometry optimization using DFT methods calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Once the optimized geometry is found, vibrational frequency analysis is performed. This calculation serves two main purposes:

It confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies.

It predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| d(N-H···O) | Length of the intramolecular hydrogen bond | ~1.9 - 2.1 Å |

| ∠(N-H···O) | Angle of the intramolecular hydrogen bond | ~140° - 145° |

| d(C=O) | Carbonyl bond length | ~1.25 Å |

| d(C-N) | Carbon-Nitrogen bond length | ~1.37 Å |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. rsc.org

Functionals : For organic molecules involving hydrogen bonding and potential dispersion interactions, hybrid functionals like B3LYP are commonly used. rsc.orgrsc.org To better account for non-covalent interactions, such as the intramolecular hydrogen bond and other van der Waals forces, dispersion-corrected functionals like B3LYP-D3BJ are often employed and provide more accurate results. aip.org

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. rsc.org The Pople-style basis sets, such as 6-311++G(d,p), are widely used as they offer a good balance between accuracy and computational cost for medium-sized organic molecules. rsc.orgrsc.org For higher accuracy, especially when studying weak interactions, correlation-consistent basis sets like aug-cc-pVTZ are utilized. aip.org The inclusion of diffuse functions ("++" or "aug-") is important for accurately describing hydrogen bonds and lone pairs, while polarization functions ("(d,p)") allow for more flexibility in the orbital shapes.

The selection of a specific functional and basis set is often validated by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data.

Molecular Orbital and Bonding Analysis

Understanding the distribution and energy of molecular orbitals is crucial for predicting a molecule's chemical behavior and stability.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.com

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its ability to act as a nucleophile. For 1-Butanone, 1-(2-aminophenyl)- and its analog, the HOMO is typically delocalized over the aminophenyl ring, with significant contributions from the nitrogen lone pair.

LUMO : The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity and the molecule's ability to act as an electrophile. The LUMO is generally distributed over the carbonyl group and the conjugated system of the benzene (B151609) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. pku.edu.cn

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.4 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.6 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. It is particularly useful for quantifying delocalization effects and intermolecular or intramolecular interactions.

For 1-Butanone, 1-(2-aminophenyl)-, NBO analysis is instrumental in characterizing the strong intramolecular hydrogen bond. This is achieved by analyzing the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The primary interaction responsible for the RAHB is the delocalization of electron density from the lone pair of the amino nitrogen atom (nN) to the antibonding orbital of an adjacent C-H bond (σC-H) or the antibonding orbital of the carbonyl group (πC=O).

The strength of this interaction is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis confirms that the planar, hydrogen-bonded conformation is significantly stabilized by these electronic delocalization effects.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | E(2) Stabilization Energy (kcal/mol) |

|---|---|---|---|

| LP(N) | σ(C-C)ring | π-conjugation | ~20-25 |

| LP(N) | π(C=O) | n → π* delocalization | ~5-10 |

Conformational Landscape and Potential Energy Surface (PES) Studies

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. lumenlearning.com Conformational analysis involves exploring the PES to identify stable conformers (energy minima) and transition states (saddle points) that connect them. lumenlearning.com

For 1-Butanone, 1-(2-aminophenyl)-, the most important coordinate on the PES is the dihedral angle describing the rotation around the C-C bond connecting the carbonyl group to the phenyl ring.

Global Minimum : The global energy minimum on the PES corresponds to the planar structure stabilized by the strong N-H···O intramolecular hydrogen bond. aip.org This conformation is significantly more stable than any other.

Other Conformations : Rotational isomers, where the butanoyl group or the amino group is twisted out of the plane of the phenyl ring, would break this hydrogen bond. Such conformations are located at much higher positions on the potential energy surface and are therefore energetically unfavorable. The energy barrier to rotate out of the planar conformation is substantial due to the strength of the RAHB.

Studies on the analogous 2'-aminoacetophenone have shown that the planar, hydrogen-bonded conformer is the only one observed in supersonic jet expansions, confirming its high relative stability. aip.org

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Planar (H-bonded) | Global minimum energy structure with N-H···O bond | 0.0 (Reference) |

| Twisted (Non-H-bonded) | Hypothetical structure with butanoyl group rotated ~90° | > 10 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable counterpart to experimental analysis. For 1-Butanone, 1-(2-aminophenyl)-, methods like Density Functional Theory (DFT) are employed to calculate spectroscopic parameters, which are then validated against experimental data to confirm the molecular structure and understand its electronic environment. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, frequently used within the DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. ruc.dkiau.ir Theoretical calculations can predict the ¹H and ¹³C NMR spectra by determining the magnetic shielding of each nucleus. These predicted values are then compared with those obtained from experimental NMR spectroscopy. A strong correlation between the calculated and experimental chemical shifts serves to validate the optimized molecular geometry derived from the computations. nih.gov Discrepancies, though often small, can arise from solvent effects or the presence of intermolecular interactions in the experimental sample, which are typically not accounted for in calculations that model an isolated molecule in the gas phase. researchgate.net

Similarly, computational methods are used to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, a theoretical IR spectrum can be generated. mdpi.com Comparing this to the experimental spectrum allows for the assignment of specific absorption bands to particular molecular vibrations, such as the C=O stretch of the butanone group or the N-H stretches of the amino group. libretexts.orguomustansiriyah.edu.iq Significant deviations between theoretical and experimental frequencies, particularly in regions associated with groups capable of hydrogen bonding (e.g., N-H and C=O), can provide strong evidence for the presence of specific intermolecular or intramolecular interactions in the condensed phase. researchgate.net

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for 1-Butanone, 1-(2-aminophenyl)- Note: The following data are hypothetical examples for illustrative purposes.

| Parameter | Computational Prediction (DFT/B3LYP/6-311G) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 6.7 - 7.8 | 6.6 - 7.7 |

| -CH₂- (next to C=O) | 2.95 | 2.89 |

| -NH₂ | 4.50 (gas phase) | 4.25 (in CDCl₃) |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl Carbon (C=O) | 201.5 | 200.1 |

| Aromatic C-NH₂ | 150.2 | 149.5 |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450, 3360 (symmetric, asymmetric) | 3410, 3325 |

Investigation of Noncovalent Interactions and Their Influence on Molecular Conformation

Noncovalent interactions (NCIs) play a crucial role in dictating the three-dimensional structure, stability, and function of molecules. nih.govmhmedical.com In 1-Butanone, 1-(2-aminophenyl)-, the presence of a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen) in close proximity allows for the formation of a significant intramolecular hydrogen bond (N-H···O=C). nih.gov This interaction is critical in determining the molecule's preferred conformation.

Computational chemistry offers methods to explore and quantify these weak interactions. rsc.org Geometry optimization calculations can predict the most stable molecular conformation, which for 1-Butanone, 1-(2-aminophenyl)-, is expected to feature a planar or near-planar arrangement that maximizes the N-H···O=C interaction. This hydrogen bond restricts the rotational freedom of the butanone side chain and the amino group, leading to a more rigid structure.

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the framework of conceptual Density Functional Theory (DFT), are essential for predicting the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). ias.ac.in

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2. ias.ac.innih.gov

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive, whereas molecules with a small gap are "soft" and more reactive. ias.ac.inarxiv.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = χ² / (2η). researchgate.netresearchgate.net

For 1-Butanone, 1-(2-aminophenyl)-, the HOMO is typically localized on the electron-rich aminophenyl group, while the LUMO is often centered on the carbonyl group and the aromatic ring. The calculated values of these descriptors provide a quantitative measure of the molecule's reactivity, indicating its propensity to engage in electrophilic or nucleophilic interactions.

Table 2: Hypothetical Global Reactivity Descriptors for 1-Butanone, 1-(2-aminophenyl)- Note: Values are for illustrative purposes and depend on the level of theory used.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | - | -5.85 | Electron-donating ability |

| E_LUMO | - | -1.25 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.60 | High stability, moderate reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.55 | Moderate tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.30 | Relatively resistant to change in electron distribution |

Computational Mechanistic Elucidations for Complex Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions. DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. chemrxiv.orgnih.gov This provides a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone.

1-Butanone, 1-(2-aminophenyl)- is a valuable precursor for synthesizing heterocyclic compounds, most notably quinolines, through reactions like the Friedländer annulation. organic-chemistry.orgnih.gov A computational study of such a reaction, for instance, the acid-catalyzed intramolecular cyclization with a ketone, would proceed as follows:

Reactant Complex Formation : Modeling the initial interaction between the protonated 1-Butanone, 1-(2-aminophenyl)- and the other reactant.

Transition State Search : Locating the transition state for the key bond-forming step (e.g., nucleophilic attack of the amino group onto a carbonyl). The activation energy (the energy difference between the reactant complex and the transition state) is calculated to determine the kinetic feasibility of the step. pku.edu.cn

Intermediate Identification : Characterizing any intermediates formed along the reaction coordinate, such as the product of the initial addition.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net These theoretical insights can help rationalize experimental observations and guide the development of more efficient synthetic protocols. chemrxiv.org

Applications of 1 Butanone, 1 2 Aminophenyl in Advanced Organic Synthesis and Materials Science

Utility as a Key Synthetic Intermediate for Complex Organic Scaffolds

The strategic placement of the amino and butanoyl groups in 1-Butanone, 1-(2-aminophenyl)- facilitates a variety of intramolecular cyclization and condensation reactions. This reactivity makes it an essential precursor for synthesizing a wide array of intricate organic scaffolds that are pivotal in various chemical industries.

Precursor in the Synthesis of Heterocyclic Compounds

The compound 1-Butanone, 1-(2-aminophenyl)- is a cornerstone in heterocyclic chemistry, enabling the efficient synthesis of several classes of fused aromatic systems through well-established named reactions.

Quinolines: The Friedländer annulation is a classical and straightforward method for quinoline (B57606) synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgtarjomeplus.comunb.ca 1-Butanone, 1-(2-aminophenyl)- can react with a carbonyl compound, such as another ketone or aldehyde, under acid or base catalysis. The reaction proceeds via an initial aldol (B89426) condensation followed by an intramolecular cyclization and dehydration, yielding a highly substituted quinoline derivative. google.comwikipedia.org The ethyl group from the butanone moiety and the substituents from the reaction partner become part of the final quinoline structure.

Acridines: Acridine (B1665455) scaffolds can be synthesized from 2-aminoaryl ketones through a [4+2] annulation reaction with arynes. researchgate.netresearchgate.net In this process, the aryne, generated in situ, reacts with 1-Butanone, 1-(2-aminophenyl)-. The reaction is believed to proceed via nucleophilic attack of the amino group on the aryne, followed by an intramolecular attack of the resulting carbanion on the ketone carbonyl, and subsequent dehydration to form the tricyclic acridine core. researchgate.net

Indoles: The Bischler-Möhlau indole (B1671886) synthesis provides a route to 2-arylindoles by reacting an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org A variation of this synthesis can utilize an α-arylaminoketone intermediate. drugfuture.comnih.gov 1-Butanone, 1-(2-aminophenyl)- can be envisioned as a precursor in multistep sequences. For instance, transformation into an appropriate α-arylaminoketone derivative would allow for its cyclization to form a substituted indole ring system. researchgate.netresearchgate.net

Benzimidazoles: Benzimidazoles are commonly prepared through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. drugfuture.comchemijournal.comdntb.gov.ua While 1-Butanone, 1-(2-aminophenyl)- is not a direct precursor in the most common methods, its structural motif is closely related to the necessary starting materials. Synthetic strategies can be devised where the aminoketone is transformed into a suitable intermediate for benzimidazole (B57391) synthesis. For example, it can be converted to an o-phenylenediamine (B120857) derivative which can then undergo condensation. wikipedia.orgresearchgate.net

Thiazoles: The Hantzsch thiazole synthesis is a fundamental method that involves the reaction of an α-haloketone with a thioamide. benthamdirect.comingentaconnect.comresearchgate.net To be utilized in this synthesis, 1-Butanone, 1-(2-aminophenyl)- would first require selective halogenation at the carbon alpha to the carbonyl group (the 2-position of the butanone chain). The resulting α-haloaminoketone could then be condensed with a thioamide, like thiourea, to form a 2-aminothiazole derivative. benthamdirect.commdpi.com

Table 1: Heterocyclic Synthesis Pathways from 1-Butanone, 1-(2-aminophenyl)- This table is interactive. Users can sort and filter the data.

| Heterocycle | Key Reaction Name | General Mechanism | Role of 1-Butanone, 1-(2-aminophenyl)- |

|---|---|---|---|

| Quinoline | Friedländer Synthesis iipseries.orgunb.ca | Acid- or base-catalyzed cyclocondensation | Reacts with an α-methylene carbonyl compound. |

| Acridine | Aryne Annulation researchgate.netresearchgate.net | [4+2] cycloaddition with an in situ generated aryne | Acts as the 4-atom component in the annulation. |

| Indole | Bischler-Möhlau Synthesis wikipedia.orgdrugfuture.com | Cyclization of an α-arylaminoketone | Precursor to the required α-arylaminoketone intermediate. |

| Benzimidazole | Condensation Reaction chemijournal.comresearchgate.net | Condensation of an o-phenylenediamine with a carbonyl source | Can be chemically modified to an o-phenylenediamine derivative. |

| Thiazole | Hantzsch Synthesis benthamdirect.comresearchgate.net | Condensation of an α-haloketone and a thioamide | Requires α-halogenation before reaction with a thioamide. |

Building Block for Advanced Pharmaceutical Intermediates and Biologically Active Molecular Scaffolds